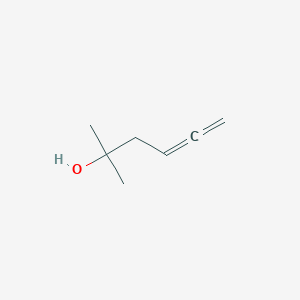

2-Methylhexa-4,5-dien-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to “2-Methylhexa-4,5-dien-2-ol” often involves reactions such as the Diels-Alder reaction . The Diels-Alder reaction is a [4 + 2] cycloaddition that results in the formation of a six-membered ring . This reaction usually occurs well only when the 2 component is substituted with electron-attracting groups and the 4 component is substituted with electron-donating groups .

Molecular Structure Analysis

The molecular structure of “this compound” involves a hexadiene structure with a hydroxyl group and a methyl group attached . The average mass of the molecule is 98.143 Da .

Chemical Reactions Analysis

The chemical reactions involving “this compound” could include cycloaddition reactions, such as the Diels-Alder reaction . In addition, the ring-opening of a cyclic anhydride, in concert with a Diels-Alder reaction, would be a useful alternative to these reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 98.143 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be found in the ChemSpider database .

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

The presence of volatile organic compounds (VOCs) such as 2-methylhexa-4,5-dien-2-ol in forested areas can significantly influence local atmospheric chemistry. A study found that a C5 alcohol, closely related to this compound, was the most abundant biogenic VOC in the atmosphere of a North American pine forest. This compound, also identified as a pheromone for the spruce bark beetle, suggests a vegetative source rather than an entomological one, highlighting its ecological roles and potential atmospheric implications (Goldan, Kuster, Fehsenfeld, & Montzka, 1993).

Organic Synthesis and Chemical Reactions

In the realm of organic chemistry, this compound and its derivatives are key intermediates in synthesizing complex molecules. For example, (E)‐4‐Methylhexa‐3,5‐dien‐1‐ol was synthesized from 3-methylpenta-1,4-diene, showcasing its utility in producing bicyclic lactones through Diels–Alder reactions with thioester dienophiles. This process underscores its role in the enantioselective synthesis of valuable compounds (Syntrivanis & Robertson, 2017).

Biochemical Applications and Pheromone Research

The biochemical applications of this compound extend to its use as a pheromone. A study on the multi-enzymatic synthesis of 4-Methylheptan-3-ol, a compound related to this compound, from 4-methylhept-4-en-3-one, highlights the importance of stereochemistry in developing pheromones for integrated pest management. This research demonstrates the compound's relevance in producing stereoisomers that are active towards different insect species, offering a sustainable alternative to traditional insecticides (Brenna, Crotti, Gatti, Monti, Parmeggiani, & Pugliese, 2017).

Mechanism of Action

The mechanism of action of “2-Methylhexa-4,5-dien-2-ol” would depend on its specific biochemical interaction. In pharmacology, the term mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect . A mechanism of action usually includes mention of the specific molecular targets to which the drug binds, such as an enzyme or receptor .

properties

InChI |

InChI=1S/C7H12O/c1-4-5-6-7(2,3)8/h5,8H,1,6H2,2-3H3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPLOFIGCMPQBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=C=C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B2617084.png)

![N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide](/img/structure/B2617085.png)

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2617087.png)

![3-{3-[(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2617090.png)

![N-[1-(1-Methylimidazol-2-yl)piperidin-4-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2617091.png)

![(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2617101.png)

![2-(3-chloro-4-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2617103.png)